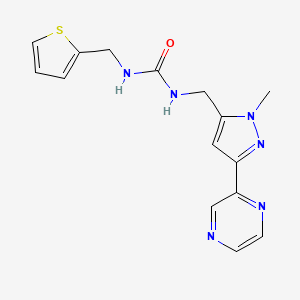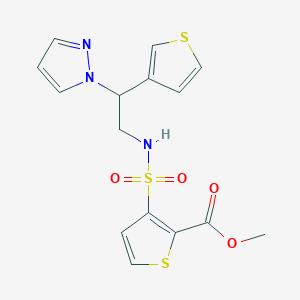
N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as DPA-714, is a novel and selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in a variety of cellular functions, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been shown to have potential applications in the fields of neuroimaging and neuroinflammation.
Mechanism of Action
N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide binds selectively to TSPO, which is expressed on the outer mitochondrial membrane of cells. TSPO is involved in the transport of cholesterol and other lipids into the mitochondria, where they are metabolized to produce energy. TSPO is also involved in the regulation of apoptosis and inflammation. Binding of N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide to TSPO has been shown to modulate these processes, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of inflammation, apoptosis, and lipid metabolism. In particular, N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in response to injury or infection. N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide has also been shown to modulate the expression of genes involved in lipid metabolism, leading to changes in cholesterol and lipid levels in cells.
Advantages and Limitations for Lab Experiments
N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide has several advantages for use in lab experiments, including its high selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide has several limitations, including its relatively low affinity for TSPO compared to other ligands, its short half-life in vivo, and its potential for off-target effects.
Future Directions
There are several future directions for research on N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide, including the development of more potent and selective TSPO ligands, the investigation of the role of TSPO in other diseases, and the development of new imaging techniques to visualize TSPO expression in vivo. Additionally, the potential therapeutic applications of N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide in the treatment of neurodegenerative disorders and cancer warrant further investigation.
Synthesis Methods
N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 1-(4-chlorophenyl)piperidine-3-carboxylic acid with diphenylmethylamine and 1-methyl-1H-pyrazole-4-carboxylic acid, followed by coupling with the appropriate acid chloride. Alternatively, N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide can be synthesized using a one-pot reaction of diphenylmethylamine, 1-(4-chlorophenyl)piperidine-3-carboxylic acid, and 1-methyl-1H-pyrazole-4-carboxylic acid with the appropriate coupling reagent.
Scientific Research Applications
N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide has been used extensively in preclinical studies to investigate the role of TSPO in various diseases, including neurodegenerative disorders, cancer, and inflammation. In particular, N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide has been used in neuroimaging studies to visualize TSPO expression in the brain, which is upregulated in response to inflammation and injury. N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide has also been used in studies investigating the role of TSPO in cancer, where it has been shown to have potential as a diagnostic and therapeutic agent.
properties
IUPAC Name |
N-benzhydryl-3-(1-methylpyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-26-16-21(15-24-26)20-13-8-14-27(17-20)23(28)25-22(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-12,15-16,20,22H,8,13-14,17H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXCJMMRURKPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)
![N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2488586.png)





![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2488594.png)


